
1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a fluorinated butenyl group attached to a methoxybenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzene with a fluorinated butenyl precursor. One common method involves the use of a Grignard reagent, where 2-methoxybenzene is reacted with a fluorinated butenyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reaction between 2-methoxybenzene and the fluorinated butenyl precursor. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzaldehyde or 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzoic acid.
Reduction: Formation of 1-(3-Fluorobutyl)-2-methoxybenzene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Wirkmechanismus
The mechanism by which 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene exerts its effects depends on its interaction with molecular targets. The fluorinated butenyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position on the benzene ring.
1-(3-Fluorobut-1-en-2-yl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
1-(3-Fluorobut-1-en-2-yl)-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the fluorinated butenyl group also imparts distinct properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
637041-23-7 |
|---|---|
Molekularformel |
C11H13FO |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
1-(3-fluorobut-1-en-2-yl)-2-methoxybenzene |
InChI |
InChI=1S/C11H13FO/c1-8(9(2)12)10-6-4-5-7-11(10)13-3/h4-7,9H,1H2,2-3H3 |
InChI-Schlüssel |
AUHZMHAHJUVXAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)C1=CC=CC=C1OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


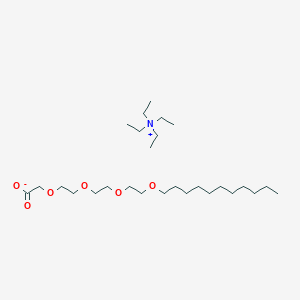

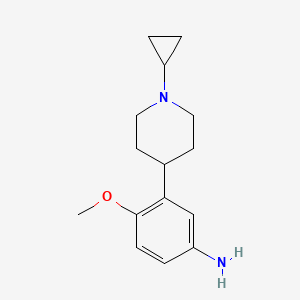
![5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585694.png)

![Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether](/img/structure/B12585704.png)
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12585711.png)


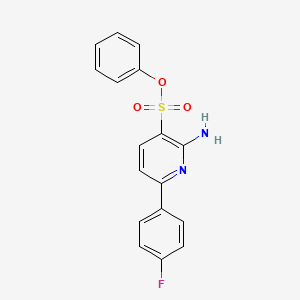
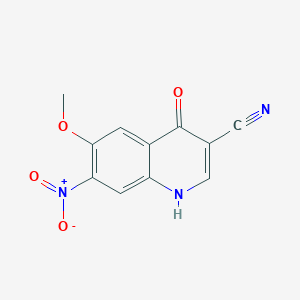
![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)
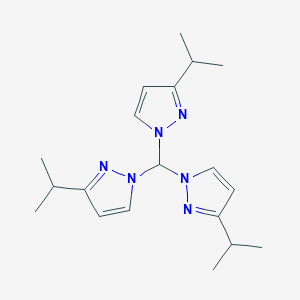
![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)
